5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethylphenol
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Overview
Description
. This compound is characterized by the presence of methoxy and trifluoromethyl groups attached to a phenyl ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethylphenol typically involves the use of Suzuki–Miyaura coupling reactions . This method is widely applied due to its mild and functional group tolerant reaction conditions. The process involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of Suzuki–Miyaura coupling can be scaled up for industrial applications, ensuring the efficient production of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethylphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The presence of methoxy and trifluoromethyl groups allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethylphenol has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The presence of trifluoromethyl groups enhances its binding affinity to target proteins, making it a potent compound in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
- 4-Methoxy-3-(trifluoromethyl)phenylboronic acid
- 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol
Uniqueness
5-(4-Methoxy-3-trifluoromethylphenyl)-3-trifluoromethylphenol is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[4-methoxy-3-(trifluoromethyl)phenyl]-5-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O2/c1-23-13-3-2-8(6-12(13)15(19,20)21)9-4-10(14(16,17)18)7-11(22)5-9/h2-7,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBDAVZJKGXOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686760 |
Source
|
Record name | 4'-Methoxy-3',5-bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80686760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-35-1 |
Source
|
Record name | 4'-Methoxy-3',5-bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80686760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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